molecular formula C25H23NO5S B281260 Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate

Cat. No. B281260
M. Wt: 449.5 g/mol
InChI Key: IYDZKEMPSCGWJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate, also known as DBCO-PEG4-azide, is a chemical compound that has gained significant attention in the field of biochemistry and pharmacology due to its unique properties. This compound is widely used in scientific research for its ability to selectively bind to biomolecules such as proteins, nucleic acids, and carbohydrates.

Mechanism of Action

Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylateide selectively binds to biomolecules that contain azide-reactive functional groups such as alkynes or strained cyclooctynes. This reaction is known as a click reaction and is a highly efficient and specific method for bioconjugation. The reaction between Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylateide and the biomolecule results in the formation of a stable triazole linkage.
Biochemical and Physiological Effects:
Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylateide has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in scientific research.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylateide in lab experiments are its high efficiency and specificity for bioconjugation. It is also a non-toxic compound that can be easily synthesized. The limitations of using Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylateide are that it requires the presence of azide-reactive functional groups on the biomolecule and that it may not be suitable for all types of biomolecules.

Future Directions

There are several future directions for the use of Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylateide in scientific research. One direction is the development of more efficient and specific click reactions for bioconjugation. Another direction is the use of Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylateide in the development of targeted drug delivery systems. Additionally, Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylateide can be used in the study of protein-protein interactions and in the development of biosensors for the detection of biomolecules in complex biological systems.

Synthesis Methods

The synthesis of Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylateide involves the reaction of 5-amino-2-phenylbenzofuran-3-carboxylic acid with 2,5-dimethylbenzenesulfonyl chloride in the presence of triethylamine to form the corresponding sulfonyl chloride derivative. This intermediate is then reacted with sodium azide to form the azide derivative. Finally, the azide derivative is reacted with ethyl 4-oxo-2-butenoate in the presence of triethylamine to form Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylateide.

Scientific Research Applications

Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylateide is widely used in scientific research as a bioconjugation reagent. It is used to selectively label biomolecules such as proteins, nucleic acids, and carbohydrates with fluorescent dyes, biotin, or other tags. This allows for the visualization and detection of these biomolecules in complex biological systems. Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylateide is also used in the development of targeted drug delivery systems and in the study of protein-protein interactions.

properties

Molecular Formula

C25H23NO5S

Molecular Weight

449.5 g/mol

IUPAC Name

ethyl 5-[(2,5-dimethylphenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C25H23NO5S/c1-4-30-25(27)23-20-15-19(26-32(28,29)22-14-16(2)10-11-17(22)3)12-13-21(20)31-24(23)18-8-6-5-7-9-18/h5-15,26H,4H2,1-3H3

InChI Key

IYDZKEMPSCGWJP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C)C4=CC=CC=C4

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C)C4=CC=CC=C4

Origin of Product

United States

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